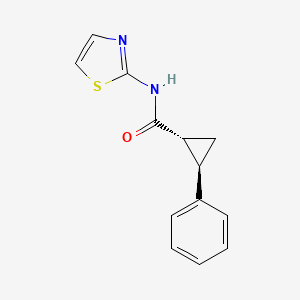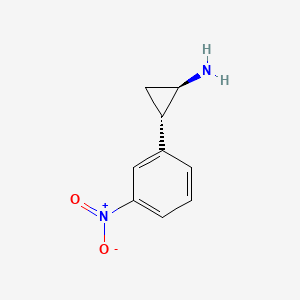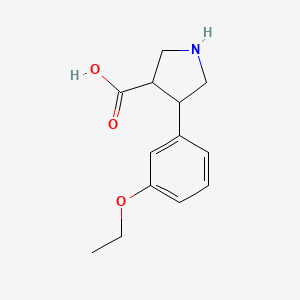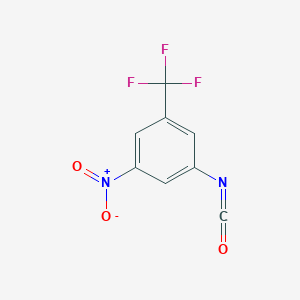
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride is a chemical compound with the molecular formula C5H5ClF6O2S. It is known for its unique structural properties, which include multiple fluorine atoms and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride typically involves the reaction of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol with chlorinating agents. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The products depend on the specific reaction but can include substituted sulfonyl compounds and other derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Medicine: Investigated for its role in drug development, particularly for its unique fluorinated structure which can enhance the bioavailability and stability of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. Molecular targets and pathways depend on the specific application but often involve interactions with enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride can be compared with other fluorinated sulfonyl chlorides:
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in having multiple fluorine atoms but differs in its aromatic structure.
4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol: Shares the trifluoromethyl groups but lacks the sulfonyl chloride functionality.
4,4,4-Trifluoro-1-butanol: Contains the trifluoromethyl group but is an alcohol rather than a sulfonyl chloride.
These comparisons highlight the unique reactivity and applications of this compound, particularly due to its sulfonyl chloride group and multiple fluorine atoms.
Eigenschaften
Molekularformel |
C5H5ClF6O2S |
|---|---|
Molekulargewicht |
278.60 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClF6O2S/c6-15(13,14)2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 |
InChI-Schlüssel |
NCEQWBUACLPDQF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)Cl)C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)


![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)

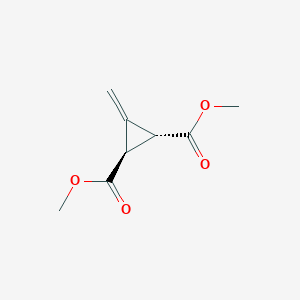
![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
